3-Chloro-4-methoxyphenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

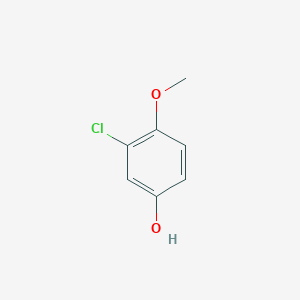

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-methoxyphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClO2/c1-10-7-3-2-5(9)4-6(7)8/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXUDPAQOAABPAE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10517614 | |

| Record name | 3-Chloro-4-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10517614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18093-12-4 | |

| Record name | 3-Chloro-4-methoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10517614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

physical and chemical properties of 3-Chloro-4-methoxyphenol

An In-Depth Technical Guide to 3-Chloro-4-methoxyphenol: Properties, Synthesis, and Applications

Abstract: This technical guide provides a comprehensive overview of this compound (CAS No: 18093-12-4), a substituted phenolic compound of interest to the chemical, pharmaceutical, and material science sectors. This document delves into the core physical and chemical properties, spectroscopic characteristics, and a plausible, high-yield synthetic pathway. Furthermore, it explores the compound's reactivity profile and its potential applications as a key intermediate in the development of complex organic molecules and active pharmaceutical ingredients (APIs). Safety protocols and handling procedures are also detailed to ensure its effective and safe utilization in a research and development setting.

Compound Identification and Core Physical Properties

This compound is an aromatic organic compound featuring a phenol ring substituted with both a chlorine atom and a methoxy group. These substitutions create a unique electronic and steric environment that dictates its physical properties and chemical reactivity.

Table 1: Core Compound Identifiers

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [1] |

| CAS Number | 18093-12-4 | [1][2] |

| Molecular Formula | C₇H₇ClO₂ | [1] |

| Molecular Weight | 158.58 g/mol | [1] |

| Canonical SMILES | COC1=C(C=C(C=C1)O)Cl | [1] |

Table 2: Estimated Physical Properties

| Property | Estimated Value / Description | Rationale and Comparative Data |

| Appearance | Off-white to light tan crystalline solid. | Based on the typical appearance of related substituted phenols like 4-methoxyphenol.[3][4] |

| Melting Point | 50 - 60 °C | Estimated based on similar compounds. 4-Methoxyphenol has a melting point of 55-57 °C, and 3-Chloro-4-methylphenol melts at 47-56 °C. The substitution pattern suggests a melting point in this range. |

| Boiling Point | > 250 °C | Estimated to be slightly higher than that of 4-methoxyphenol (243 °C)[4][5] due to the increased molecular weight from the chlorine atom. |

| Solubility | Sparingly soluble in water; Soluble in alcohols, ethers, acetone, and chlorinated solvents. | Phenolic compounds exhibit limited water solubility which can be influenced by pH.[3] High solubility in common organic solvents is expected due to the aromatic ring and methoxy group. |

Spectroscopic and Analytical Characterization

The structural features of this compound give rise to a distinct spectroscopic fingerprint. While experimental data is not widely published, a confident prediction of its spectral characteristics can be made based on established principles and data from analogous structures.[6][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the three aromatic protons, the hydroxyl proton, and the methoxy protons. The aromatic protons will appear as a complex multiplet or distinct doublets and doublet of doublets in the 6.8-7.5 ppm range, with coupling constants typical for ortho and meta relationships. The methoxy group (-OCH₃) will present as a sharp singlet around 3.8-3.9 ppm. The phenolic hydroxyl (-OH) proton will be a broad singlet, with its chemical shift highly dependent on concentration and solvent (typically 5-6 ppm).

-

¹³C NMR: The carbon spectrum will display seven unique signals.[8] The carbon bearing the hydroxyl group will be downfield (approx. 150-155 ppm), as will the carbon attached to the methoxy group (approx. 145-150 ppm). The carbon bonded to chlorine will appear around 115-120 ppm. The remaining three aromatic carbons will resonate between 115-130 ppm. The methoxy carbon will be significantly upfield, typically around 55-60 ppm.[8]

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by a broad O-H stretching band from the phenolic hydroxyl group, centered around 3200-3500 cm⁻¹. Sharp peaks corresponding to aromatic C-H stretching will appear just above 3000 cm⁻¹. The C-O stretching of the phenol and the methoxy ether will be visible in the 1200-1300 cm⁻¹ region. Aromatic C=C stretching vibrations will produce signals in the 1450-1600 cm⁻¹ range.

Mass Spectrometry (MS)

The electron impact mass spectrum should show a prominent molecular ion peak (M⁺) at m/z = 158. A characteristic (M+2)⁺ peak at m/z = 160, with an intensity approximately one-third of the M⁺ peak, will confirm the presence of a single chlorine atom. Key fragmentation would likely involve the loss of a methyl group (-CH₃) from the methoxy moiety to give a fragment at m/z = 143.

Experimental Protocol: Sample Preparation for NMR Analysis

This protocol ensures the acquisition of high-quality NMR data for structural elucidation.

-

Sample Weighing: Accurately weigh 10-15 mg of this compound directly into a clean, dry NMR tube.

-

Solvent Addition: Add approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃, or Acetone-d₆) using a glass pipette. CDCl₃ is a good first choice for general solubility.

-

Homogenization: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. A brief period in an ultrasonic bath can aid dissolution if necessary.

-

Standard Addition (Optional): For precise quantitative analysis (qNMR), add a known amount of an internal standard, such as tetramethylsilane (TMS), although residual solvent signals are often sufficient for chemical shift referencing.

-

Analysis: Insert the tube into the NMR spectrometer spinner, place it in the magnet, and proceed with instrument locking, shimming, and data acquisition.

Caption: Standard workflow for NMR sample preparation and analysis.

Chemical Properties and Reactivity Profile

The interplay between the hydroxyl, methoxy, and chloro substituents governs the chemical behavior of this compound.

Acidity and pKa

Phenols are weakly acidic. The acidity of this compound is influenced by two opposing electronic effects:

-

Methoxy Group (-OCH₃): This is an electron-donating group via resonance (+R effect), which tends to decrease acidity by destabilizing the resulting phenoxide anion. For comparison, the pKa of 4-methoxyphenol is ~10.2, making it slightly less acidic than phenol (pKa ~10.0).[9]

-

Chloro Group (-Cl): This is an electron-withdrawing group via induction (-I effect), which increases acidity by stabilizing the phenoxide anion.

Given that the chloro group is meta to the hydroxyl group, its inductive effect will be significant. This will counteract the donating effect of the methoxy group, likely resulting in a pKa value slightly lower (more acidic) than that of 4-methoxyphenol, estimated to be in the range of 9.8 - 10.1.

Reactivity in Synthesis

The phenol ring is highly activated towards electrophilic aromatic substitution due to the powerful ortho-, para-directing effects of the hydroxyl and methoxy groups.[10][11]

-

Directing Effects: The -OH group is a strongly activating ortho-, para-director. The -OCH₃ group is also an activating ortho-, para-director. The -Cl is a deactivating but ortho-, para-director. The positions ortho to the hydroxyl group (C2 and C6) and ortho to the methoxy group (C5) are the most activated sites for electrophilic attack. Steric hindrance from the existing substituents will also play a role in determining the final product distribution.

-

Reactions of the Hydroxyl Group: The phenolic -OH can readily undergo Williamson ether synthesis by deprotonation with a base (e.g., NaOH, K₂CO₃) followed by reaction with an alkyl halide. It can also be acylated to form esters using acyl chlorides or anhydrides.

Synthesis and Manufacturing

A logical and efficient laboratory-scale synthesis of this compound involves the direct electrophilic chlorination of the readily available starting material, 4-methoxyphenol.

Rationale for Synthetic Route: The hydroxyl and methoxy groups of 4-methoxyphenol strongly activate the ring towards electrophilic substitution, directing incoming electrophiles to the positions ortho to the hydroxyl group (positions 2 and 3).[11] Using a mild chlorinating agent allows for controlled mono-chlorination. N-Chlorosuccinimide (NCS) is an excellent choice as it is a solid, easy to handle, and generally provides good regioselectivity under mild conditions, minimizing the formation of dichlorinated byproducts.

Experimental Protocol: Synthesis via Electrophilic Chlorination

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxyphenol (10.0 g, 80.5 mmol) and acetonitrile (100 mL). Stir at room temperature until all the solid has dissolved.

-

Reagent Addition: Add N-Chlorosuccinimide (NCS) (11.3 g, 84.5 mmol, 1.05 equivalents) to the solution in one portion.

-

Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. The reaction is typically complete within 2-4 hours.

-

Workup - Quenching and Extraction: Once the starting material is consumed, pour the reaction mixture into 200 mL of water. Extract the aqueous layer with ethyl acetate (3 x 100 mL).

-

Washing: Combine the organic extracts and wash sequentially with 10% sodium thiosulfate solution (100 mL) to remove any residual oxidant, followed by brine (100 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: The resulting crude solid can be purified by recrystallization from a hexane/ethyl acetate mixture or by column chromatography on silica gel to afford pure this compound.

Caption: Proposed synthetic workflow for this compound.

Applications in Research and Drug Development

Substituted phenols and anisoles are privileged structures in medicinal chemistry. While direct applications of this compound are not extensively documented, its structure makes it a highly valuable intermediate.

-

Pharmaceutical Scaffolding: The closely related compound, 3-Chloro-4-methoxybenzenemethanamine, is a documented key intermediate in the multi-step synthesis of Avanafil , a PDE-5 inhibitor used to treat erectile dysfunction.[12][13] this compound can serve as a direct precursor to this and other similar amine-containing APIs through functional group interconversion.

-

Building Block for Complex Molecules: The compound provides multiple handles for chemical modification: the nucleophilic hydroxyl group, the activated aromatic ring, and the potential for the chloro and methoxy groups to be modified or to influence downstream reactions. This makes it a versatile starting point for creating libraries of compounds for screening in drug discovery programs.

-

Agrochemicals and Material Science: Like other chlorinated phenols, it may find use as a precursor for herbicides, fungicides, or as a monomer for specialty polymers where fire-retardant properties and chemical resistance are desired.[14]

Safety, Handling, and Toxicology

As a chlorinated phenol, this compound must be handled with appropriate care, assuming it possesses hazards similar to its structural relatives.[14][15]

Table 3: GHS Hazard Classification (Anticipated)

| Hazard Class | Category | Statement |

| Acute Toxicity, Oral | 4 | Harmful if swallowed. |

| Skin Corrosion/Irritation | 2 | Causes skin irritation.[16] |

| Serious Eye Damage/Irritation | 2A | Causes serious eye irritation.[16] |

| Aquatic Hazard (Acute) | 3 | Harmful to aquatic life. |

This classification is predictive and based on related compounds. A substance-specific risk assessment should always be performed.

Protocol: Safe Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: All work involving solid or solutions of this compound should be conducted inside a certified chemical fume hood to prevent inhalation of dust or vapors.[15][17] An emergency eyewash station and safety shower must be immediately accessible.[17][18]

-

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn over goggles if there is a significant splash risk.[18]

-

Hand Protection: Wear double-layered nitrile gloves for incidental contact.[15] For prolonged handling or immersion, heavy-duty neoprene or butyl rubber gloves are recommended. Gloves must be inspected before use and changed immediately if contamination occurs.[18]

-

Body Protection: A buttoned lab coat must be worn. For larger quantities, a chemically resistant apron is also advised.[18]

-

-

Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents and bases.[4][18] Keep the container tightly sealed and protected from light.

-

Spill Response: In case of a small spill, decontaminate the area with an appropriate absorbent material. For larger spills, evacuate the area and contact institutional safety personnel.

-

Disposal: All waste containing this compound must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not discharge to drains.

Conclusion

This compound is a valuable chemical intermediate with well-defined, albeit largely predicted, physical and spectroscopic properties. Its reactivity is dominated by the activating hydroxyl and methoxy groups, making it a prime candidate for further functionalization via electrophilic aromatic substitution and reactions at the phenolic hydroxyl group. Its straightforward synthesis from 4-methoxyphenol and its structural relationship to key pharmaceutical intermediates like the precursor to Avanafil underscore its potential utility for professionals in drug discovery and process development. Adherence to strict safety protocols is essential for its handling, ensuring that its potential can be safely explored in a laboratory setting.

References

- 1. This compound | C7H7ClO2 | CID 13081929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - CAS:18093-12-4 - Sunway Pharm Ltd [3wpharm.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. ICSC 1097 - 4-METHOXYPHENOL [chemicalsafety.ilo.org]

- 5. merckmillipore.com [merckmillipore.com]

- 6. rsc.org [rsc.org]

- 7. tcichemicals.com [tcichemicals.com]

- 8. che.hw.ac.uk [che.hw.ac.uk]

- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 10. fiveable.me [fiveable.me]

- 11. byjus.com [byjus.com]

- 12. benchchem.com [benchchem.com]

- 13. benchchem.com [benchchem.com]

- 14. afirm-group.com [afirm-group.com]

- 15. oehs.tulane.edu [oehs.tulane.edu]

- 16. 3-Chloro-4-methoxytoluene | C8H9ClO | CID 140873 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 17. ehs.umich.edu [ehs.umich.edu]

- 18. ehs.yale.edu [ehs.yale.edu]

An In-Depth Technical Guide to 3-Chloro-4-methoxyphenol: Structure, Properties, and Relevance in Chemical Research

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-4-methoxyphenol is a substituted aromatic compound featuring a phenol backbone modified with both a chlorine atom and a methoxy group. This specific arrangement of functional groups imparts a unique combination of electronic and steric properties, making it a molecule of significant interest as a building block in synthetic organic chemistry. For researchers in drug discovery and materials science, understanding the nuanced characteristics of this compound—from its fundamental molecular weight and structure to its reactivity and potential for biological interaction—is crucial. This guide provides a comprehensive technical overview of this compound, synthesizing core chemical data with insights into its practical application and handling.

Section 1: Molecular Identity and Structure

The precise identification and structural understanding of a molecule are foundational to all subsequent research. This compound is systematically defined by several key identifiers.

| Identifier | Value | Source(s) |

| IUPAC Name | This compound | [1][2] |

| CAS Number | 18093-12-4 | [1][3][4][5][6][7] |

| Molecular Formula | C₇H₇ClO₂ | [1][3][4][5][7][8] |

| Canonical SMILES | COC1=C(C=C(C=C1)O)Cl | [1] |

| InChI Key | DXUDPAQOAABPAE-UHFFFAOYSA-N | [1][2] |

The molecule's architecture consists of a benzene ring substituted with three groups: a hydroxyl (-OH), a methoxy (-OCH₃), and a chlorine (-Cl) atom. The hydroxyl and methoxy groups are positioned para (1,4) to each other, while the chlorine atom is meta (1,3) to the hydroxyl group and ortho (1,2) to the methoxy group. This arrangement dictates the molecule's electronic distribution, reactivity, and potential for intermolecular interactions.

References

- 1. This compound | C7H7ClO2 | CID 13081929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 18093-12-4 [sigmaaldrich.com]

- 3. manchesterorganics.com [manchesterorganics.com]

- 4. CAS 18093-12-4 | 2607-5-1P | MDL MFCD14536927 | this compound | SynQuest Laboratories [synquestlabs.com]

- 5. This compound - CAS:18093-12-4 - Sunway Pharm Ltd [3wpharm.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. 18093-12-4|this compound|BLD Pharm [bldpharm.com]

- 8. appchemical.com [appchemical.com]

A-Z Guide to 3-Chloro-4-methoxyphenol: Synthesis, Characterization, and Applications

Prepared by: Dr. Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth analysis of 3-Chloro-4-methoxyphenol, a key substituted phenol derivative. The document begins by confirming its IUPAC nomenclature and detailing its fundamental physicochemical properties. We then explore a prevalent synthetic pathway, offering mechanistic insights into the regioselective chlorination of 4-methoxyphenol. A significant portion of this guide is dedicated to the robust analytical characterization of the compound, presenting validated, step-by-step protocols for spectroscopic (NMR, IR, MS) and chromatographic (HPLC) analysis. Furthermore, the guide discusses the instrumental role of this molecule as a building block in medicinal chemistry and drug discovery, supported by an understanding of how chloro and methoxy functional groups influence molecular interactions. Safety, handling, and toxicological aspects are also addressed to ensure comprehensive knowledge transfer. This document is intended for researchers, chemists, and drug development professionals who require a thorough, practical understanding of this compound.

Introduction and Nomenclature

This compound is an aromatic organic compound belonging to the family of halogenated phenols. Its structure features a phenol ring substituted with a chlorine atom and a methoxy group. The formal IUPAC name for this compound is indeed This compound .[1] This nomenclature arises from numbering the benzene ring starting from the hydroxyl group (-OH) as position 1, giving the methoxy group (-OCH₃) position 4 and the chloro group (-Cl) position 3.

This compound serves as a valuable intermediate in organic synthesis, particularly in the development of more complex molecules for the pharmaceutical and agrochemical industries. The presence of three distinct functional groups—hydroxyl, methoxy, and chloro—on the benzene ring provides multiple reactive sites, allowing for diverse chemical transformations. The chloro and methoxy groups, in particular, are known to significantly influence the physicochemical properties and biological activity of parent molecules in drug discovery by modulating factors like lipophilicity, metabolic stability, and binding interactions with protein targets.[2][3]

Table 1: Compound Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [1] |

| CAS Number | 18093-12-4 | [1][4] |

| Molecular Formula | C₇H₇ClO₂ | [1] |

| Molecular Weight | 158.58 g/mol | [1][4] |

| PubChem CID | 13081929 |[1] |

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is foundational for its application in synthesis and material science. These properties dictate solubility, reactivity, and appropriate handling and storage conditions.

Table 2: Key Physicochemical Data for this compound

| Property | Value | Notes / Conditions |

|---|---|---|

| Melting Point | 51 °C | Solvent: hexane[5] |

| Boiling Point | 148-150 °C | At 14 Torr[5] |

| pKa | 9.49 ± 0.18 | Predicted[5] |

| Storage | Inert atmosphere, Room Temperature |[4][5] |

Synthesis and Mechanistic Rationale

The synthesis of this compound is most commonly achieved via the electrophilic aromatic substitution of 4-methoxyphenol (also known as Mequinol or hydroquinone monomethyl ether). The choice of this precursor is logical due to its commercial availability and the directing effects of its substituents.[6]

Mechanistic Insight

The hydroxyl (-OH) and methoxy (-OCH₃) groups are both strong ortho-, para-directing activators due to resonance effects, where their lone pairs of electrons are donated to the benzene ring. However, the hydroxyl group is a more powerful activator than the methoxy group. In the case of 4-methoxyphenol, the position para to the hydroxyl group is occupied by the methoxy group, and vice versa. Therefore, electrophilic attack is directed to the positions ortho to the activating groups.

The positions ortho to the hydroxyl group are C2 and C6. The positions ortho to the methoxy group are C3 and C5. The C3 and C5 positions are favored for chlorination. The reaction yields this compound, indicating that the directing effect of the methoxy group governs the regioselectivity in this case.

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

This protocol describes a representative lab-scale synthesis.

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, dissolve 4-methoxyphenol (1 equivalent) in a suitable dry solvent like dichloromethane (DCM) or chloroform.

-

Inert Atmosphere: Purge the system with nitrogen gas to maintain an inert atmosphere, preventing unwanted side reactions.

-

Reagent Addition: Cool the solution to 0-5 °C using an ice bath. Slowly add a solution of sulfuryl chloride (SO₂Cl₂) (1 equivalent) dissolved in the same solvent via the dropping funnel over 30-60 minutes.

-

Causality Insight: Slow addition at low temperature is critical to control the exothermicity of the reaction and minimize the formation of dichlorinated byproducts.

-

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by carefully adding water. Separate the organic layer, wash it with saturated sodium bicarbonate solution and then brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like hexane to yield pure this compound.

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized compound is a critical, self-validating step in any chemical workflow. A multi-technique approach ensures the highest confidence in the final product.

Caption: Integrated workflow for analytical characterization.

Spectroscopic Analysis

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy protons, and the hydroxyl proton. The aromatic region should display three signals corresponding to the three protons on the benzene ring, with coupling patterns that confirm the 1,2,4-substitution pattern. The methoxy group will appear as a sharp singlet around 3.8-3.9 ppm.[7][8]

-

¹³C NMR Spectroscopy: The carbon NMR will show seven distinct signals, corresponding to the seven carbon atoms in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon, influenced by the attached functional groups.[7]

-

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight. A key feature will be the isotopic pattern of the molecular ion peak (M⁺). Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the mass spectrum will exhibit two peaks at M⁺ and M+2, with a relative intensity of about 3:1, confirming the presence of a single chlorine atom.

-

Infrared (IR) Spectroscopy: The IR spectrum provides evidence for the functional groups present. Expect to see a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic group. C-O stretching for the ether and phenol will appear in the 1200-1300 cm⁻¹ region, and C-Cl stretching will be observed in the 600-800 cm⁻¹ region.[7]

Chromatographic Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of non-volatile organic compounds. A reversed-phase method is typically employed.

Protocol: HPLC Purity Analysis

-

Sample Preparation:

-

Accurately prepare a stock solution of the synthesized this compound in methanol or acetonitrile at a concentration of approximately 1 mg/mL.

-

Prepare a working sample for injection by diluting the stock solution with the mobile phase to a concentration of ~50 µg/mL.

-

Filter the solution through a 0.45 µm syringe filter before injection to protect the column.[9]

-

-

Instrumentation and Conditions:

-

System: Standard HPLC with UV-Vis Detector.

-

Column: C18, 4.6 x 150 mm, 5 µm.

-

Mobile Phase: A gradient or isocratic mixture of Acetonitrile and water containing 0.1% formic or phosphoric acid. A typical starting point is 40:60 (Acetonitrile:Water).[6][9][10]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 225 nm or 282 nm, corresponding to the UV absorbance maxima of substituted phenols.[6][9]

-

Injection Volume: 10 µL.

-

-

Data Analysis:

-

Run the sample and record the chromatogram.

-

Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks detected. The system should be validated to ensure minor impurities are also detected.

-

Applications in Drug Development

Substituted phenols like this compound are versatile building blocks in medicinal chemistry. The chlorine atom can serve as a handle for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-nitrogen bonds. The phenolic hydroxyl group can be alkylated, acylated, or used in ether synthesis.

For example, the core structure is related to intermediates used in the synthesis of various biologically active molecules. The specific arrangement of the chloro and methoxy groups can be crucial for achieving desired potency and pharmacokinetic properties in a final drug candidate. Halogenated salicylanilides, a class of compounds with anthelmintic properties, are synthesized from related chlorinated aniline precursors.[11] The synthesis of rafoxanide, for instance, involves the coupling of a diiodosalicylic acid with a substituted aniline, 3-chloro-4-(4'-chlorophenoxy)aminobenzene, which is derived from a similar chlorinated precursor.[11]

Safety and Toxicology

As a chlorinated phenol derivative, this compound must be handled with appropriate care.

-

Hazard Classification: While specific data for this exact compound is limited, related compounds like 3-chloro-4-methylphenol are classified as harmful if swallowed, in contact with skin, or inhaled, and can cause serious eye damage and skin irritation.[12] Similar precautions should be taken.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.[13] Work should be conducted in a well-ventilated fume hood.[13][14]

-

Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray.[13] Wash hands and any exposed skin thoroughly after handling.[14][15]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[15]

Conclusion

This compound is a well-defined chemical entity whose IUPAC name accurately reflects its structure. Its synthesis from 4-methoxyphenol is a textbook example of regioselective electrophilic aromatic substitution, governed by the directing effects of its functional groups. The robust analytical methods outlined in this guide, from spectroscopy to chromatography, provide a clear and reliable pathway for its identification and quality control. As a versatile synthetic intermediate, it holds significant potential for the construction of novel molecular architectures, particularly within the field of drug discovery, where its specific substitution pattern can be leveraged to fine-tune biological activity and ADME properties. Proper safety protocols are essential for its handling, ensuring its potential can be explored responsibly.

References

- 1. This compound | C7H7ClO2 | CID 13081929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. drughunter.com [drughunter.com]

- 3. youtube.com [youtube.com]

- 4. 18093-12-4|this compound|BLD Pharm [bldpharm.com]

- 5. This compound CAS#: 18093-12-4 [m.chemicalbook.com]

- 6. 4-Methoxyphenol | SIELC Technologies [sielc.com]

- 7. rsc.org [rsc.org]

- 8. (E)-1-(4-Methoxyphenyl)-3-(4-chlorophenyl)-2-propene-1-one(41564-68-5) 1H NMR spectrum [chemicalbook.com]

- 9. benchchem.com [benchchem.com]

- 10. HPLC Separation of Acrylic Acid and 4- Methoxyphenol on Primesep B Column | SIELC Technologies [sielc.com]

- 11. A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 3-Chloro-4-methylphenol | C7H7ClO | CID 14853 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. echemi.com [echemi.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. fishersci.com [fishersci.com]

solubility of 3-Chloro-4-methoxyphenol in organic solvents

An In-Depth Technical Guide to the Solubility of 3-Chloro-4-methoxyphenol in Organic Solvents: Principles, Prediction, and Experimental Determination

Abstract

This technical guide provides a comprehensive analysis of the . Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data summary to explain the underlying physicochemical principles that govern the solubility of this compound. We will explore its molecular characteristics, predict its behavior in various solvent classes, and provide a detailed, field-proven protocol for empirical solubility determination. This guide is structured to provide not just data, but a foundational understanding that enables informed solvent selection and experimental design in a research and development setting.

Physicochemical Profile of this compound

A molecule's solubility is fundamentally dictated by its structure. This compound is a substituted phenol with distinct functional groups that define its interactions with solvents.

-

Phenolic Hydroxyl (-OH) Group: This group is polar and acts as a hydrogen bond donor, making it the primary site for interaction with polar protic solvents.

-

Methoxy (-OCH₃) Group: The ether linkage introduces polarity and can act as a hydrogen bond acceptor.

-

Chloro (-Cl) Group: The electronegative chlorine atom contributes to the molecule's overall dipole moment and can engage in dipole-dipole interactions.

-

Aromatic Ring: The benzene ring is non-polar and favors interactions with non-polar or aromatic solvents through van der Waals forces and potential π-π stacking.

The interplay of these groups results in a molecule of moderate polarity. Its solubility is a balance between the polar interactions of the hydroxyl and methoxy groups and the non-polar character of the chlorinated aromatic ring.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₇ClO₂ | [1] |

| Molecular Weight | 158.58 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| CAS Number | 18093-12-4 | [1] |

| Canonical SMILES | COC1=CC(=C(C=C1)Cl)O | [1] |

Solubility Profile: Principles and Predictions

Direct quantitative solubility data for this compound is not extensively published. However, by applying the principle of "like dissolves like" and referencing data for analogous substituted phenols, we can construct a reliable predictive model for its behavior. Phenolic compounds are generally most soluble in organic solvents that are less polar than water.[2] The polarity of the solvent is a key factor in determining extraction and solubilization efficiency.[3]

The hydroxyl group's ability to form strong hydrogen bonds suggests high solubility in polar protic solvents. The molecule's overall dipole moment facilitates dissolution in polar aprotic solvents. The aromatic ring allows for some solubility in non-polar aromatic solvents, while solubility in non-polar aliphatic solvents is expected to be limited.

Table 2: Predicted Solubility of this compound in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol, Isopropanol | High | Strong hydrogen bonding interactions with the phenolic -OH group. Similar compounds like 2-chlorophenol are freely soluble in alcohol.[4][5] |

| Polar Aprotic | Acetone, Acetonitrile, Dimethylformamide (DMF) | High to Medium | Strong dipole-dipole interactions. The absence of a donor hydrogen on the solvent makes the interaction slightly weaker than with protic solvents. |

| Ethers | Diethyl Ether, Tetrahydrofuran (THF) | High | Ethers are good hydrogen bond acceptors for the phenolic proton. 2-chlorophenol is freely soluble in diethyl ether.[4] |

| Esters | Ethyl Acetate | Medium | Moderate polarity and hydrogen bond accepting capability. |

| Halogenated | Dichloromethane, Chloroform | Medium | Moderate polarity allows for favorable dipole-dipole interactions. |

| Aromatic | Toluene, Benzene | Low to Medium | Van der Waals forces and potential π-π stacking between aromatic rings. |

| Aliphatic | Hexane, Heptane | Low | Dominated by weak van der Waals forces; insufficient to overcome the solute-solute interactions of the polar functional groups. |

Experimental Determination of Solubility: A Validated Protocol

In drug development and process chemistry, empirical determination of solubility is critical. The isothermal shake-flask method is the gold standard for measuring equilibrium solubility.[6][7][8] This protocol is designed to be self-validating by ensuring that equilibrium is truly reached and that the analytical method is accurate.

Causality Behind the Shake-Flask Method

The core principle is to create a saturated solution of the solute (this compound) in the solvent of interest at a constant temperature. By agitating an excess amount of the solid solute in the solvent for a sufficient period, a dynamic equilibrium is established where the rate of dissolution equals the rate of precipitation. Analyzing the concentration of the solute in the supernatant liquid then yields the equilibrium solubility.

Step-by-Step Experimental Protocol

-

Preparation: Add an excess amount of crystalline this compound to a series of vials, each containing a precisely measured volume of the selected organic solvent. "Excess" is key; a visible amount of undissolved solid must remain at the end of the experiment to ensure saturation.

-

Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in an isothermal shaker bath set to the desired temperature (e.g., 25 °C or 37 °C). Agitate the vials at a constant speed for a predetermined time (typically 24-72 hours) to allow the system to reach equilibrium.

-

Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the isothermal bath for at least 2 hours. This allows the excess solid to settle, leaving a clear, saturated supernatant.

-

Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE) into a clean, pre-weighed vial. This step is critical to remove any suspended microcrystals, which would artificially inflate the measured solubility.

-

Analysis:

-

Gravimetric Method: For non-volatile solvents, the solvent from the filtered aliquot can be evaporated under vacuum, and the mass of the remaining solute can be measured.[6]

-

Chromatographic Method (Recommended): Dilute the filtered aliquot with a suitable mobile phase and analyze the concentration using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. This is the preferred method for its accuracy and specificity.

-

-

Quantification: Calculate the solubility (e.g., in mg/mL or mol/L) by comparing the analytical response of the sample to a calibration curve prepared from known concentrations of this compound.

Mandatory Visualization: Shake-Flask Workflow

Caption: Workflow for Equilibrium Solubility Determination.

Molecular Interactions Driving Solubility

The solubility of this compound is governed by the energetic favorability of solvent-solute interactions over solute-solute and solvent-solvent interactions.

-

In Polar Protic Solvents (e.g., Ethanol): The primary interaction is strong hydrogen bonding. The ethanol's hydroxyl hydrogen can bond with the oxygen of the solute's methoxy or hydroxyl group, and the solute's phenolic proton can bond strongly with the oxygen of ethanol.

-

In Non-Polar Solvents (e.g., Hexane): Interactions are limited to weak, induced dipole-induced dipole (London dispersion) forces. These forces are often insufficient to break the stronger hydrogen bonds and dipole interactions holding the solute molecules together in the crystal lattice, resulting in low solubility.

Mandatory Visualization: Solute-Solvent Interactions

Caption: Dominant Solute-Solvent Interaction Types.

Conclusion for the Research Professional

While a definitive, quantitative solubility database for this compound in all organic solvents is not publicly available, a robust and predictive understanding can be achieved. Based on its molecular structure, the compound is expected to be highly soluble in polar organic solvents such as alcohols, ethers, and ketones, with diminishing solubility in less polar and non-polar environments. This predictive framework, grounded in fundamental chemical principles, allows for rational solvent screening. For definitive quantification required in drug formulation and process development, the isothermal shake-flask method provides a reliable and accurate experimental pathway. This combination of theoretical prediction and empirical validation equips the modern scientist with the necessary tools to effectively work with this compound.

References

- 1. This compound | C7H7ClO2 | CID 13081929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Extraction and quantification of phenolic acids and flavonols from Eugenia pyriformis using different solvents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Solubility of phenolic compounds: Significance and symbolism [wisdomlib.org]

- 4. 2-氯苯酚 ≥99% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2-Chlorophenol | C6H4ClOH | CID 7245 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Repository :: Login [bibliotecadigital.ipb.pt]

- 8. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Safe Handling of 3-Chloro-4-methoxyphenol for Research Applications

This document provides a comprehensive technical guide for the safe handling and use of 3-Chloro-4-methoxyphenol (CAS No. 18093-12-4) in research and development environments. It is intended for researchers, scientists, and drug development professionals who may utilize this compound as a synthetic building block or intermediate. Phenolic compounds are a cornerstone in medicinal chemistry and drug design, valued for their unique chemical reactivity.[1][2][3] However, this same reactivity necessitates a profound understanding of their potential hazards. This guide moves beyond a standard Safety Data Sheet (SDS) to explain the causality behind safety protocols, ensuring a culture of safety and scientific integrity.

Compound Profile and Toxicological Rationale

This compound is a substituted phenol, a class of compounds known for both their utility and their physiological effects.[2] The primary mechanism of toxicity for phenols involves the denaturation of proteins and disruption of cell walls, leading to coagulative tissue necrosis upon direct contact.[4] Systemic absorption, which can occur via inhalation, skin contact, or ingestion, poses a significant risk and may lead to cardiac and central nervous system effects.[4] Therefore, understanding this compound's specific hazards is the first step in a robust safety assessment.

Physical and Chemical Properties

A summary of the key physical and chemical identifiers for this compound is provided below.

| Property | Value | Source |

| CAS Number | 18093-12-4 | [5][6] |

| Molecular Formula | C₇H₇ClO₂ | [6][7] |

| Molecular Weight | 158.58 g/mol | [5][6] |

| Appearance | White crystalline solid | [8][9] |

| Synonyms | Phenol, 3-chloro-4-methoxy- | [6][7] |

GHS Hazard Classification

The Globally Harmonized System (GHS) classification provides a universal summary of the compound's dangers. It is critical to recognize these hazards before any handling occurs.

| Pictogram | GHS Classification | Hazard Statement |

ngcontent-ng-c1205671314="" class="ng-star-inserted"> | Acute Toxicity, Oral (Category 4) | H302: Harmful if swallowed[10] |

| Acute Toxicity, Dermal (Category 3/4) | H311/H312: Toxic/Harmful in contact with skin[11][10][12] | |

| Acute Toxicity, Inhalation (Category 4) | H332: Harmful if inhaled[11] | |

| Skin Corrosion/Irritation (Category 2) | H315: Causes skin irritation[11][10][12][13] | |

| Serious Eye Damage/Irritation (Category 1) | H318: Causes serious eye damage[11][10][13] | |

| Specific target organ toxicity — Single exposure (Category 3) | H335: May cause respiratory irritation[12][13] | |

| Hazardous to the aquatic environment, long-term hazard | H412: Harmful to aquatic life with long lasting effects |

The Hierarchy of Controls: A Proactive Safety Framework

A proactive approach to safety prioritizes the elimination or mitigation of hazards at their source. The hierarchy of controls, when applied to handling this compound, provides a self-validating system for minimizing exposure.

-

Elimination/Substitution : While not always feasible in research, consider if a less hazardous reagent could achieve the same synthetic outcome.

-

Engineering Controls : These are the primary physical barriers to exposure.

-

Fume Hood : All work, including weighing, preparing solutions, and running reactions, must be conducted in a certified chemical fume hood.[11] This is non-negotiable, as it prevents the inhalation of fine dust particles and potential vapors.[12][14]

-

Ventilation : The laboratory must be well-ventilated to prevent the accumulation of any fugitive emissions.[12][15][16]

-

-

Administrative Controls : These are the procedures and policies that dictate safe work practices.

-

Standard Operating Procedures (SOPs) : Develop and strictly follow detailed SOPs for all experiments involving this compound.

-

Designated Areas : Clearly mark areas where this compound is stored and handled.

-

Training : Ensure all personnel are trained on the specific hazards and emergency procedures outlined in this guide and the SDS.

-

-

Personal Protective Equipment (PPE) : PPE is the last line of defense and must be worn correctly at all times.

| PPE Type | Specification | Rationale and Causality |

| Eye/Face Protection | Tightly fitting safety goggles with side-shields or a face shield. | Protects against splashes and airborne dust. The "Causes serious eye damage" classification indicates that even minimal contact can be severely corrosive to eye tissue.[11][12][16] |

| Skin Protection | Nitrile gloves (check manufacturer for breakthrough time) and a flame-resistant lab coat. | Prevents dermal absorption, which is a key route of toxic exposure.[11][12] Contaminated clothing must be removed immediately and laundered separately before reuse.[8][15][17] |

| Respiratory Protection | Not typically required if work is performed within a certified fume hood. | If exposure limits are exceeded or symptoms of respiratory irritation occur, a full-face respirator may be necessary.[16] |

Standard Operating Protocols

Adherence to validated protocols is essential for both safety and experimental reproducibility.

General Handling and Weighing Workflow

The following diagram illustrates the standard workflow for safely handling this compound from procurement to disposal.

Caption: Standard workflow for handling this compound.

Storage Protocol

-

Container : Keep the compound in its original, tightly closed container.[8][12][16]

-

Location : Store in a dry, cool, and well-ventilated area.[8][12]

-

Security : The storage location should be locked or otherwise accessible only to authorized personnel.[8][16][17]

-

Incompatibilities : Store away from incompatible materials (refer to SDS Section 10).

Waste Disposal Protocol

-

Collection : Collect all waste materials (including contaminated consumables like gloves and paper towels) in a designated, properly labeled, and sealed hazardous waste container.[14][15]

-

Regulations : Dispose of contents and container to an approved waste disposal plant, following all local, state, and federal regulations.[12]

-

Drains : Do not let the product enter drains or waterways, as it is harmful to aquatic life.[14][18]

Emergency Procedures: A Self-Validating Response System

In the event of an exposure or spill, a rapid and correct response is critical. The following decision tree and protocols are designed to be a self-validating guide for emergency action.

Emergency Response Decision Tree

Caption: Decision tree for responding to spills or personal exposures.

First-Aid Measures Protocol

-

Eye Contact : Immediately rinse cautiously with plenty of water for at least 15 minutes, holding the eyelids open.[8][12][17] Remove contact lenses if present and easy to do so.[8][12][17] Continue rinsing. You must seek immediate medical attention from an ophthalmologist.[11][12][17]

-

Skin Contact : Immediately take off all contaminated clothing.[11][17][18] Wash the affected area with plenty of soap and water.[8][12][18] Seek medical attention if skin irritation develops or persists.[12][15]

-

Inhalation : Remove the person from the contaminated area to fresh air and keep them in a position comfortable for breathing.[8][12][15][16] If the person feels unwell or breathing is difficult, seek immediate medical attention.[11][12]

-

Ingestion : Rinse the mouth thoroughly with water.[11][12][16] Do NOT induce vomiting.[16][18] Never give anything by mouth to an unconscious person.[18] Call a Poison Information Center or a doctor immediately for treatment advice.[15][18]

References

- 1. A scalable and green one-minute synthesis of substituted phenols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Phenols in medicine | Feature | RSC Education [edu.rsc.org]

- 3. stereoelectronics.org [stereoelectronics.org]

- 4. accessmedicine.mhmedical.com [accessmedicine.mhmedical.com]

- 5. 18093-12-4|this compound|BLD Pharm [bldpharm.com]

- 6. This compound | C7H7ClO2 | CID 13081929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound | 18093-12-4 [amp.chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. aarti-industries.com [aarti-industries.com]

- 10. 4-Chloro-3-methoxyphenol | C7H7ClO2 | CID 11099860 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. assets.thermofisher.com [assets.thermofisher.com]

- 13. biosynth.com [biosynth.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 16. echemi.com [echemi.com]

- 17. static.cymitquimica.com [static.cymitquimica.com]

- 18. echemi.com [echemi.com]

electrophilic substitution reactions of 3-Chloro-4-methoxyphenol

An In-depth Technical Guide to the Electrophilic Substitution Reactions of 3-Chloro-4-methoxyphenol

Executive Summary

This technical guide offers a comprehensive analysis of the electrophilic aromatic substitution (EAS) reactions of this compound. The document is structured to provide researchers, scientists, and drug development professionals with a foundational understanding and a predictive framework for synthetic applications involving this polysubstituted phenol. The core of this guide lies in the detailed analysis of the competing and cooperating directing effects of the hydroxyl, methoxy, and chloro substituents. Through an examination of electronic principles and steric considerations, we establish the regiochemical outcomes for key EAS reactions, including halogenation, nitration, sulfonation, and Friedel-Crafts reactions. This guide synthesizes theoretical principles with practical insights, culminating in a detailed experimental protocol for a representative bromination reaction, designed to be a self-validating system for laboratory application.

Introduction to this compound

This compound (CAS No: 18093-12-4) is a substituted aromatic compound with significant potential as a building block in organic synthesis, particularly in the development of pharmaceutical agents and other fine chemicals.[1][2] Its utility stems from the unique electronic environment of its aromatic ring, which is influenced by three distinct functional groups: a strongly activating hydroxyl group, a strongly activating methoxy group, and a weakly deactivating, yet ortho-, para-directing chloro group. Understanding the interplay of these substituents is paramount for predicting and controlling the regioselectivity of chemical transformations, thereby enabling the rational design of synthetic routes to complex target molecules.

Foundational Principles of Electrophilic Aromatic Substitution (EAS)

Electrophilic aromatic substitution is a fundamental reaction class in organic chemistry where an electrophile replaces a hydrogen atom on an aromatic ring. The reaction preserves the stability of the aromatic system and proceeds via a common three-step mechanism.[3]

-

Generation of an Electrophile: A reactive electrophile (E+) is generated, often through the use of a catalyst. For instance, a Lewis acid like AlCl₃ can polarize Cl₂ to generate a potent chlorine electrophile.[3][4]

-

Formation of a Carbocation Intermediate: The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophile. This step disrupts the aromaticity and forms a resonance-stabilized carbocation known as an arenium ion or sigma complex.[3][5]

-

Restoration of Aromaticity: A base removes a proton from the sp³-hybridized carbon of the sigma complex, restoring the aromatic π-system and yielding the substituted product.[3]

The rate and position of this attack are profoundly influenced by the substituents already present on the ring. Activating groups donate electron density, stabilizing the sigma complex and accelerating the reaction, while deactivating groups withdraw electron density, destabilizing the intermediate and slowing the reaction.[5][6]

Caption: A generalized workflow for electrophilic aromatic substitution.

Analysis of Substituent Effects and Regioselectivity

The regiochemical outcome of EAS on this compound is determined by the cumulative influence of its three substituents. The most powerful activating group typically governs the position of substitution.

-

Hydroxyl (-OH) Group: As one of the strongest activating groups, the -OH group donates electron density into the ring via a powerful resonance effect (+R).[7][8] It strongly directs incoming electrophiles to the ortho and para positions.

-

Methoxy (-OCH₃) Group: The methoxy group is also a strong activator, functioning similarly to the hydroxyl group through a +R effect, directing ortho and para.[9]

-

Chloro (-Cl) Group: Halogens are a unique class. They are deactivating due to their strong inductive electron withdrawal (-I effect). However, they possess lone pairs that can participate in resonance (+R effect), which directs substitution to the ortho and para positions.[6][9][10]

| Substituent | Position | Electronic Effect | Overall Effect on Rate | Directing Influence |

| Hydroxyl (-OH) | C1 | +R >> -I | Strongly Activating | Ortho, Para |

| Methoxy (-OCH₃) | C4 | +R > -I | Strongly Activating | Ortho, Para |

| Chloro (-Cl) | C3 | -I > +R | Weakly Deactivating | Ortho, Para |

Predicting the Site of Substitution:

Let's analyze the available positions on the ring (C2, C5, C6):

-

Position C2: Is ortho to the powerfully activating -OH group and ortho to the -Cl group. It is, however, sterically hindered, being flanked by both the -OH and -Cl substituents.

-

Position C5: Is ortho to the activating -OCH₃ group and ortho to the -Cl group. This position is also significantly hindered by its adjacent substituents.

-

Position C6: Is ortho to the most powerful activating group (-OH) and para to the -Cl group. This position is the least sterically hindered of the three available sites.

Caption: Directing influences of substituents on this compound.

Specific Electrophilic Substitution Reactions

Halogenation

Due to the highly activated nature of the phenol ring, halogenation can often proceed without a Lewis acid catalyst.[13][14] Using a non-polar solvent like CCl₄ or CHCl₃ is advisable to prevent over-halogenation, which can occur readily in polar solvents like water.[13][15]

-

Reagents: Br₂ in CCl₄

-

Predicted Major Product: 2-Bromo-5-chloro-4-methoxyphenol (substitution at C6).

Caption: Proposed mechanism for the bromination of this compound.

Nitration

Direct nitration of highly activated phenols must be conducted under mild conditions to avoid oxidative decomposition and the formation of tarry by-products.[7] The use of dilute nitric acid at low temperatures is standard practice.

-

Reagents: Dilute HNO₃, low temperature (e.g., 298 K).[13]

-

Predicted Major Product: 5-Chloro-4-methoxy-2-nitrophenol (substitution at C6).

Sulfonation

Sulfonation with concentrated sulfuric acid is a reversible reaction. The regiochemical outcome can be influenced by temperature, reflecting kinetic versus thermodynamic control. At lower temperatures, the kinetically favored product is often the ortho isomer, while higher temperatures can favor the more thermodynamically stable para isomer.[15] Given the substitution pattern, the C6 product is expected.

-

Reagents: Concentrated H₂SO₄

-

Predicted Major Product: 5-Chloro-2-hydroxy-4-methoxybenzenesulfonic acid (substitution at C6).

Friedel-Crafts Reactions

Friedel-Crafts alkylation and acylation reactions are generally not effective for phenols. The Lewis acid catalyst (e.g., AlCl₃) required for these reactions can complex with the lone pairs on the phenolic oxygen.[15][16] This interaction deactivates the ring and can lead to undesired side reactions or complete inhibition of the desired substitution. Furthermore, the product of a Friedel-Crafts acylation is a ketone, which deactivates the ring and prevents polyacylation.[17] Alternative methods, such as the Fries rearrangement of a phenolic ester, are typically employed to introduce acyl groups onto a phenol ring.

Experimental Protocol: Synthesis of 2-Bromo-5-chloro-4-methoxyphenol

This protocol describes a self-validating methodology for the regioselective monobromination of this compound.

Materials and Equipment:

-

This compound

-

Bromine (Br₂)

-

Carbon tetrachloride (CCl₄, anhydrous)

-

Sodium thiosulfate (Na₂S₂O₃), 10% aqueous solution

-

Sodium bicarbonate (NaHCO₃), saturated aqueous solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask with stir bar

-

Dropping funnel

-

Ice-water bath

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for recrystallization or flash column chromatography

-

TLC plates (silica gel)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous CCl₄. Cool the flask in an ice-water bath with stirring.

-

Reagent Addition: Prepare a solution of bromine (1.0 eq) in CCl₄. Add this solution dropwise to the cooled phenol solution over 30 minutes. The characteristic red-brown color of bromine should dissipate as it reacts.

-

Reaction Monitoring: Monitor the reaction progress by TLC. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates reaction completion.

-

Work-up:

-

Quench the reaction by slowly adding 10% sodium thiosulfate solution to consume any unreacted bromine.

-

Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the organic solution using a rotary evaporator to yield the crude product.

-

Purify the crude solid by recrystallization from a suitable solvent (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel.

-

-

Characterization: Confirm the structure and purity of the final product, 2-Bromo-5-chloro-4-methoxyphenol, using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.

Caption: Step-by-step workflow for the synthesis of 2-Bromo-5-chloro-4-methoxyphenol.

Summary and Outlook

The are governed by a clear hierarchy of substituent effects. The powerful activating and ortho-directing nature of the C1 hydroxyl group is the dominant influence, guiding electrophiles primarily to the C6 position, which is electronically activated and sterically accessible. While the methoxy and chloro groups also participate in directing the substitution, their influence is secondary. This predictable regioselectivity makes this compound a valuable substrate for the controlled synthesis of polysubstituted aromatic compounds. The principles and protocols outlined in this guide provide a robust framework for leveraging this reactivity in the design and execution of synthetic strategies aimed at novel therapeutics and advanced materials.

References

- 1. This compound - [sigmaaldrich.com]

- 2. This compound | C7H7ClO2 | CID 13081929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. byjus.com [byjus.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. Directing Effects | ChemTalk [chemistrytalk.org]

- 6. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. byjus.com [byjus.com]

- 9. organicchemistrytutor.com [organicchemistrytutor.com]

- 10. gauthmath.com [gauthmath.com]

- 11. Reactions of Phenols - Chemistry Steps [chemistrysteps.com]

- 12. youtube.com [youtube.com]

- 13. byjus.com [byjus.com]

- 14. jackwestin.com [jackwestin.com]

- 15. mlsu.ac.in [mlsu.ac.in]

- 16. m.youtube.com [m.youtube.com]

- 17. benchchem.com [benchchem.com]

potential biological activity of 3-Chloro-4-methoxyphenol

An In-depth Technical Guide to the Potential Biological Activity of 3-Chloro-4-methoxyphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of drug discovery and development, phenolic compounds represent a cornerstone of medicinal chemistry, offering a versatile scaffold for therapeutic innovation. The strategic functionalization of the phenol ring can profoundly influence a molecule's biological activity. The introduction of methoxy (-OCH₃) and chloro (-Cl) groups, for instance, can modulate physicochemical properties such as lipophilicity, electronic character, and metabolic stability, thereby fine-tuning the compound's interaction with biological targets.[1][2]

This guide focuses on this compound, a molecule that combines these key functional groups. While direct, extensive research on this specific compound is nascent, its structural similarity to other biologically active methoxyphenols and chlorinated phenols provides a strong rationale for its investigation. This document will synthesize existing knowledge on related compounds to infer potential biological activities, propose underlying mechanisms of action, and provide detailed experimental protocols to systematically evaluate its therapeutic potential. We will explore its prospective antioxidant, antimicrobial, and cytotoxic activities, offering a roadmap for researchers to unlock the potential of this intriguing molecule.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is fundamental to predicting its biological behavior, including absorption, distribution, metabolism, and excretion (ADME).

| Property | Value | Source |

| Molecular Formula | C₇H₇ClO₂ | PubChem[3] |

| Molecular Weight | 158.58 g/mol | PubChem[3] |

| IUPAC Name | This compound | PubChem[3] |

| CAS Number | 18093-12-4 | PubChem[3] |

| SMILES | COC1=C(C=C(C=C1)O)Cl | PubChem[3] |

| Physical Description | Not specified; likely a solid at room temperature | Inferred |

| Solubility | Data not available; expected to have moderate lipophilicity | Inferred |

Potential Biological Activities and Mechanistic Insights

Based on its structural features—a guaiacol (2-methoxyphenol) derivative with a chlorine substituent—we can hypothesize several areas of biological activity.

Antioxidant and Radical-Scavenging Activity

The phenolic hydroxyl group is a hallmark of antioxidant activity, capable of donating a hydrogen atom to neutralize free radicals. The methoxy group at the para-position can further stabilize the resulting phenoxyl radical through resonance.

Proposed Mechanism: The primary antioxidant mechanism is expected to be hydrogen atom transfer (HAT) from the phenolic -OH group to a radical species (R•), effectively terminating the radical chain reaction. The stability of the resulting 3-chloro-4-methoxyphenoxyl radical will be a key determinant of its antioxidant potency.

Studies on related methoxyphenols, such as eugenol and vanillin, have demonstrated significant free radical scavenging capabilities.[4][5] Similarly, dimers of p-methoxyphenol have shown enhanced antioxidant activity compared to their monomers.[6][7] It is plausible that this compound will exhibit similar properties. However, the electron-withdrawing nature of the chlorine atom at the meta-position to the hydroxyl group might modulate this activity.

Antimicrobial Activity

Phenolic compounds are well-known for their antimicrobial properties. The lipophilicity imparted by the chloro and methoxy groups may enhance the ability of this compound to disrupt microbial cell membranes.

Proposed Mechanism: The antimicrobial action could involve several mechanisms:

-

Membrane Disruption: The compound may partition into the lipid bilayer of bacterial or fungal cell membranes, altering membrane fluidity and permeability, leading to leakage of intracellular components.

-

Enzyme Inhibition: The molecule could interact with and inhibit essential microbial enzymes, such as those involved in cell wall synthesis or energy metabolism.

-

Inhibition of Virulence Factors: It may interfere with microbial signaling pathways or the production of toxins and other virulence factors.

Research on natural methoxyphenols like eugenol has confirmed their efficacy against a range of foodborne pathogens and spoilage bacteria.[4][8] Furthermore, the inclusion of a chloro substituent in maleimide derivatives has been shown to result in excellent antimicrobial activity.[9]

Cytotoxicity and Potential Anticancer Activity

The cytotoxicity of phenolic compounds is a double-edged sword. While it can be a source of toxicity, it is also a desirable trait for anticancer agents. The presence of a chloro group can enhance the cytotoxic potential of a molecule. For example, the related compound 3-Chloro-4-methoxybenzaldehyde is known to have high cytotoxicity.

Proposed Mechanism:

-

Induction of Oxidative Stress: Paradoxically, some antioxidants can act as pro-oxidants under certain conditions, generating reactive oxygen species (ROS) that can damage cellular components and trigger apoptosis (programmed cell death) in cancer cells.

-

Inhibition of Key Cellular Pathways: The compound could inhibit critical signaling pathways involved in cancer cell proliferation, survival, and metastasis. For instance, many phenolic compounds are known to inhibit protein kinases or other enzymes crucial for tumor growth. Derivatives of 4-allyl-2-methoxyphenol have demonstrated cytotoxicity against human breast cancer cells.[10]

-

Tubulin Polymerization Inhibition: The structural features of this compound bear some resemblance to scaffolds of known tubulin polymerization inhibitors, a validated anticancer mechanism.[11]

It is important to note that 4-methoxyphenol has been shown to be a non-genotoxic carcinogen in rats, an effect linked to cytotoxicity and enhanced cell proliferation.[12] Therefore, any investigation into the anticancer potential of this compound must be accompanied by rigorous toxicological evaluation.

Methodologies for Biological Activity Assessment

To empirically validate the hypothesized biological activities of this compound, a systematic experimental approach is required. Below are detailed protocols for key assays.

Experimental Workflow for Initial Screening

References

- 1. drughunter.com [drughunter.com]

- 2. youtube.com [youtube.com]

- 3. This compound | C7H7ClO2 | CID 13081929 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Natural Methoxyphenol Compounds: Antimicrobial Activity against Foodborne Pathogens and Food Spoilage Bacteria, and Role in Antioxidant Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Radical-Scavenging Activity and Cytotoxicity of p-Methoxyphenol and p-Cresol Dimers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. kthmcollege.ac.in [kthmcollege.ac.in]

- 10. media.neliti.com [media.neliti.com]

- 11. Design, synthesis, and biological evaluation of novel 3-aryl-4-(3,4,5-trimethoxyphenyl)selenophene derivatives as new tubulin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Carcinogenicity of 4-methoxyphenol and 4-methylcatechol in F344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]

3-Chloro-4-methoxyphenol as a precursor in organic synthesis

An In-depth Technical Guide to 3-Chloro-4-methoxyphenol as a Precursor in Organic Synthesis

Authored by: Gemini, Senior Application Scientist

Abstract

This compound is a versatile substituted phenol that serves as a valuable precursor in the landscape of modern organic synthesis. Its unique electronic and structural features, arising from the interplay of the hydroxyl, methoxy, and chloro substituents, provide a platform for a variety of chemical transformations. This guide offers an in-depth exploration of the core reactivity, key synthetic applications, and field-proven protocols involving this compound. Tailored for researchers, medicinal chemists, and drug development professionals, this document elucidates the causality behind experimental choices, providing a framework for leveraging this precursor in the synthesis of complex molecules and active pharmaceutical ingredients (APIs).

Introduction and Physicochemical Profile

This compound, a halogenated derivative of guaiacol, presents itself as a crystalline solid under standard conditions. The strategic placement of its functional groups dictates its reactivity. The electron-donating hydroxyl and methoxy groups activate the aromatic ring towards electrophilic substitution, while the electron-withdrawing chloro group modulates this reactivity and provides an additional vector for synthetic diversification.[1]

Compound Identity and Properties

A summary of the key physicochemical properties of this compound is provided below, offering a foundational dataset for experimental design.[2]

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 18093-12-4 | PubChem[2] |

| Molecular Formula | C₇H₇ClO₂ | PubChem[2] |

| Molecular Weight | 158.58 g/mol | PubChem[2] |

| Canonical SMILES | COC1=C(C=C(C=C1)O)Cl | PubChem[2] |

Core Reactivity: A Tale of Three Functional Groups

The synthetic utility of this compound is rooted in the reactivity of its phenolic hydroxyl group and the nuanced electrophilic susceptibility of its aromatic ring.

-

The Phenolic Hydroxyl Group: This group is acidic and readily deprotonated by a base to form a potent nucleophilic phenoxide. This phenoxide is the key intermediate for O-alkylation and O-arylation reactions, enabling the construction of ether linkages which are prevalent in many pharmaceutical structures.

-

The Aromatic Ring: The reactivity of the benzene ring is governed by the cumulative electronic effects of its substituents.

The synergy of these effects makes the positions ortho and para to the powerful activating hydroxyl/methoxy groups the most probable sites for electrophilic attack.

Caption: Key reactive sites on this compound.

Foundational Synthetic Transformations

This section details core synthetic protocols where this compound serves as a pivotal precursor. The methodologies are designed to be self-validating, with clear causality for each step.

O-Alkylation: Synthesis of Aryl Ethers

The conversion of the phenolic hydroxyl to an ether is a fundamental transformation. This is typically achieved via a Williamson ether synthesis, where the corresponding phenoxide undergoes a nucleophilic substitution reaction with an alkyl halide.

This protocol describes the propylation of this compound.

Step 1: Deprotonation to form the Phenoxide

-

To a solution of this compound (1.0 eq) in a polar aprotic solvent such as N,N-Dimethylformamide (DMF), add a suitable base like potassium carbonate (K₂CO₃, 1.5 eq).

-

Causality: K₂CO₃ is a mild, cost-effective base sufficient to deprotonate the phenol without causing unwanted side reactions. DMF is an excellent solvent for Sₙ2 reactions, effectively solvating the potassium cation.

-

Stir the mixture at room temperature for 30 minutes to ensure complete formation of the potassium 3-chloro-4-methoxyphenoxide.

Step 2: Nucleophilic Substitution

-

Add 1-bromopropane (1.2 eq) to the reaction mixture dropwise.

-

Heat the reaction to 60-70°C and monitor its progress using Thin-Layer Chromatography (TLC).

-

Causality: The elevated temperature increases the rate of the Sₙ2 reaction. Using a slight excess of the alkyl halide ensures the reaction goes to completion.

Step 3: Workup and Purification

-

Upon completion, cool the reaction mixture to room temperature and pour it into water.

-

Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solvent under reduced pressure. Purify the resulting crude product via column chromatography to yield the pure 1-chloro-2-methoxy-4-propoxybenzene.

Caption: Experimental workflow for O-alkylation.

Electrophilic Aromatic Substitution: Functionalization of the Ring

The activated nature of the aromatic ring allows for the introduction of various electrophiles. A prime example is iodination, a key step in the synthesis of many biologically active molecules.

This protocol is adapted from a similar procedure for the iodination of salicylic acid.[4]

Step 1: Reaction Setup

-

In a reaction flask, dissolve this compound (1.0 eq) and iodine (I₂, 0.55 eq) in ethanol.

-

Heat the mixture to 80°C.

-

Causality: Ethanol serves as a suitable solvent. The stoichiometry is based on the reaction where I₂ is the source of the electrophile.

Step 2: Introduction of the Oxidant

-

Slowly add hydrogen peroxide (H₂O₂, 30% in H₂O, 2.7 eq) to the heated mixture over 20-30 minutes. The reaction is refluxed for 2 hours.

-

Causality: Hydrogen peroxide acts as an in-situ oxidizing agent, converting I₂ to a more potent electrophilic iodine species (likely HOI or I⁺ equivalent), which is necessary to react with the activated aromatic ring.

Step 3: Quenching and Isolation

-

After reflux, add an aqueous solution of sodium thiosulfate (Na₂S₂O₅) to quench any unreacted iodine.

-

Pour the mixture into water to precipitate the iodinated product.

-

Filter the precipitate and purify by crystallization from ethanol to yield the desired 3-chloro-5-iodo-4-methoxyphenol.

Caption: Generalized mechanism of electrophilic aromatic substitution.

Application in Pharmaceutical Synthesis

The 3-chloro-4-methoxy substitution pattern is a key structural motif in several active pharmaceutical ingredients. While this compound itself is a starting point, its derivatives are often the direct precursors used in multi-step syntheses.

Case Study: The 3-Chloro-4-methoxy Moiety in Avanafil Synthesis

Avanafil is a potent phosphodiesterase type 5 (PDE-5) inhibitor used for treating erectile dysfunction.[5] A critical intermediate in its synthesis is 3-chloro-4-methoxybenzenemethanamine (3-chloro-4-methoxybenzylamine).[5] This intermediate contains the core structure derived conceptually from this compound.